![molecular formula C11H21F5SSi B1313789 Pentafluoro[(triisopropylsilyl)ethynyl]sulfur CAS No. 474668-34-3](/img/structure/B1313789.png)

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

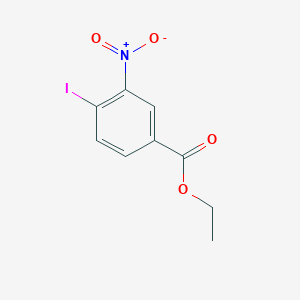

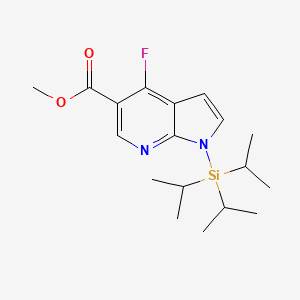

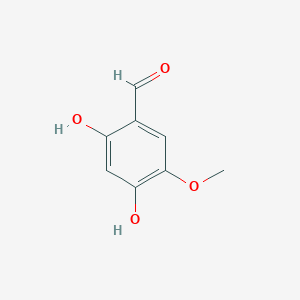

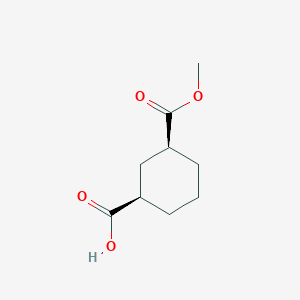

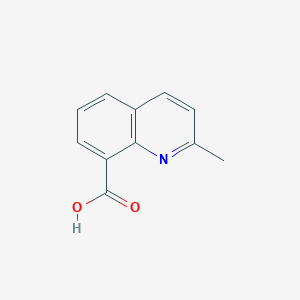

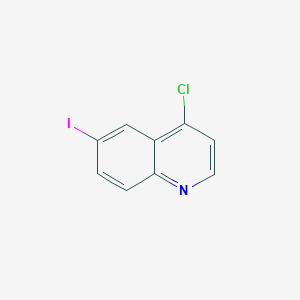

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is a chemical compound with the empirical formula C11H21F5SSi . It contains a total of 39 atoms, including 21 Hydrogen atoms, 11 Carbon atoms, 1 Sulfur atom, and 5 Fluorine atoms .

Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 triple bond .Physical And Chemical Properties Analysis

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is a liquid at room temperature. It has a refractive index of 1.414 and a density of 1.076 g/mL at 25 °C . The molecular weight of the compound is 308.43 g/mol .Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential applications in medicinal chemistry. The pentafluorosulfanyl (SF5) group has been proposed as a promising structural motif due to its unique properties .

Agrochemistry

In agrochemistry, the SF5 group’s characteristics may offer advantages in developing new agrochemical compounds with improved efficacy and safety profiles .

Functional Materials

Organofluorine Chemistry

It serves as a building block in organofluorine chemistry, allowing for the synthesis of various aliphatic and vinylic pentafluorosulfanylated compounds .

Organic Synthesis

It is used in organic synthesis to create complex molecules, particularly where the stability of radical species is crucial .

Safety And Hazards

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

2-(pentafluoro-λ6-sulfanyl)ethynyl-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21F5SSi/c1-9(2)18(10(3)4,11(5)6)8-7-17(12,13,14,15)16/h9-11H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFCQWVMVRPEHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CS(F)(F)(F)(F)F)(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F5SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475764 |

Source

|

| Record name | Pentafluoro[(triisopropylsilyl)ethynyl]sulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur | |

CAS RN |

474668-34-3 |

Source

|

| Record name | Pentafluoro[(triisopropylsilyl)ethynyl]sulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(Triisopropylsilyl)acetylene]sulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Pentafluoro[(triisopropylsilyl)ethynyl]sulfur a valuable reagent in organofluorine chemistry?

A1: Pentafluoro[(triisopropylsilyl)ethynyl]sulfur (TASP) is a valuable reagent because it offers a bench-top method to access diverse aliphatic and vinylic pentafluorosulfanylated building blocks. [, ] Traditionally, synthesizing these SF5-containing compounds required specialized equipment and hazardous reagents. TASP simplifies this process, making it accessible to a broader range of researchers. []

Q2: How does the structure of Pentafluoro[(triisopropylsilyl)ethynyl]sulfur enable its use in synthesizing specific compounds?

A2: The structure of Pentafluoro[(triisopropylsilyl)ethynyl]sulfur allows for a two-step reaction sequence: protodesilylation followed by either hydroamination or hydrothiolation. [, ] This enables the preparation of α-SF5-enamines [] and β-pentafluorosulfanylated vinyl sulfides. [] These reactions show remarkable selectivity, attributed to the specific reactivity of intermediates formed during the process. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)

![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)